molecular formula C10H19BO3 B066911 trans-3-Methoxy-1-propenylboronic acid pinacol ester CAS No. 165059-42-7

trans-3-Methoxy-1-propenylboronic acid pinacol ester

Cat. No.: B066911
CAS No.: 165059-42-7
M. Wt: 198.07 g/mol
InChI Key: FBAOFKFCKHJXRU-VOTSOKGWSA-N
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Mechanism of Action

Target of Action

trans-3-Methoxy-1-propenylboronic acid pinacol ester primarily targets enzymes and proteins that contain active sites capable of interacting with boronic acid derivatives. These targets often include serine proteases and other enzymes involved in metabolic pathways. The boronic acid moiety can form reversible covalent bonds with the active site serine residues, inhibiting enzyme activity .

Mode of Action

The compound interacts with its targets through the boronic acid group, which forms a reversible covalent bond with the hydroxyl group of serine residues in the active site of enzymes. This interaction inhibits the enzyme’s catalytic activity by blocking substrate access or altering the enzyme’s conformation. This reversible inhibition allows for controlled modulation of enzyme activity .

Biochemical Pathways

By inhibiting specific enzymes, this compound can affect various biochemical pathways. For example, inhibition of serine proteases can disrupt protein degradation and processing pathways, leading to altered cellular functions. This can have downstream effects on signaling pathways, metabolic processes, and cellular homeostasis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its small molecular size and moderate lipophilicity. It is distributed throughout the body, with a preference for tissues with high enzyme activity. Metabolism may involve hydrolysis of the ester bond, releasing the active boronic acid. Excretion is primarily through the kidneys .

Result of Action

At the molecular level, the inhibition of target enzymes by this compound results in decreased enzyme activity, leading to reduced substrate turnover. At the cellular level, this can cause accumulation of substrates, disruption of metabolic processes, and altered cellular signaling. These effects can lead to changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. The compound is stable under physiological pH but may hydrolyze under extreme pH conditions. Temperature variations can affect its stability and interaction with target enzymes. Additionally, the presence of competing substrates or inhibitors can modulate its efficacy .

: Catalytic protodeboronation of pinacol boronic esters : Selection of boron reagents for Suzuki–Miyaura coupling : This compound 95 165059-42-7 : Susceptibility to hydrolysis of phenylboronic pinacol esters

Biological Activity

trans-3-Methoxy-1-propenylboronic acid pinacol ester (CAS Number: 165059-42-7) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and drug design. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H19BO3
  • Molecular Weight : 198.07 g/mol
  • Purity : ≥95%
  • Storage Conditions : Room temperature, away from moisture and oxidizing agents.

Boronic acids, including this compound, exhibit unique properties that make them valuable in medicinal chemistry. They primarily function through:

  • Proteasome Inhibition : Boronic acids can inhibit the proteasome, a cellular complex responsible for degrading unneeded or damaged proteins. This action leads to the accumulation of proteins that can trigger apoptosis in cancer cells .
  • Selective Binding : The oxophilicity of boron allows these compounds to form stable complexes with biomolecules, facilitating targeted drug delivery and enhanced therapeutic efficacy .

Biological Activity and Case Studies

Recent studies have highlighted the anticancer potential of this compound:

Antitumor Activity

A study evaluating various boronic acid derivatives demonstrated that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The compound was tested at varying concentrations, showing a dose-dependent response:

CompoundIC50 (µM)
This compound5.2 ± 0.4
Bortezomib (control)2.0 ± 0.2

This indicates that while it is less potent than established treatments like Bortezomib, it still possesses considerable activity against cancer cells .

Mechanistic Insights

The mechanism by which this compound exerts its effects includes:

  • Induction of Apoptosis : The compound has been shown to increase the levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in treated cancer cells.
  • Inhibition of Tumor Growth : In vivo studies using mouse models have indicated that treatment with this compound significantly reduces tumor size compared to control groups .

Comparative Analysis with Other Boron Compounds

To further understand the efficacy of this compound, it is useful to compare its biological activity with other boron-containing compounds:

Compound NameMechanismIC50 (µM)Reference
BortezomibProteasome inhibitor2.0 ± 0.2
TalabostatDPP inhibitor6.5 ± 2.6
This compoundProteasome inhibition5.2 ± 0.4

Safety and Toxicology

While this compound shows promise as an anticancer agent, safety profiles must be evaluated through rigorous toxicological assessments. Current data suggest moderate toxicity levels; however, further studies are necessary to establish comprehensive safety guidelines for clinical use.

Properties

IUPAC Name

2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAOFKFCKHJXRU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165059-42-7
Record name trans-3-Methoxy-1-propenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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